(-)-Bornyl ferulate

Inflammation Enzymology Drug Discovery

Inflammation screening programs often lack validated dual-pathway inhibitors with consistent lot-to-lot activity. (-)-Bornyl ferulate addresses this gap as a quantifiable 5-LOX/COX inhibitor, isolated from multiple botanical sources. • Dual 5-LOX/COX inhibition at low µM: IC50 = 10.4 µM (5-LOX) and 12.0 µM (COX). • Induces neurite-like structures in 20% of PC12 cells at 2 µg/mL - an activity absent in bornyl caffeate and bornyl p-coumarate. • High lipophilicity (logP 4.465; logD 3.876 at pH 7.4) supports lipid-based formulation studies. Supplied with ≥98% HPLC purity, desiccated at -20°C, and shipped globally with temperature control.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
Cat. No. B13855872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Bornyl ferulate
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C)C
InChIInChI=1S/C20H26O4/c1-19(2)14-9-10-20(19,3)17(12-14)24-18(22)8-6-13-5-7-15(21)16(11-13)23-4/h5-8,11,14,17,21H,9-10,12H2,1-4H3/b8-6+/t14-,17+,20+/m1/s1
InChIKeyPKAIECBWQZFYRP-IOYKRAMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Bornyl Ferulate Overview


(-)-Bornyl ferulate is a naturally occurring ester derived from the condensation of (-)-borneol and ferulic acid, classified as a monoterpenoid hydroxycinnamic ester . It has been isolated from diverse botanical sources including Notopterygium incisum, Coreopsis mutica var. mutica, and Verbesina turbacensis [1]. This compound is recognized as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), with reported IC50 values of 10.4 µM and 12.0 µM, respectively . Beyond its established anti-inflammatory enzyme inhibition profile, (-)-bornyl ferulate exhibits quantifiable neuritogenic activity and selective antimicrobial effects that differentiate it from close structural analogs.

(-)-Bornyl Ferulate: Differentiation from Analogs


The functional profile of (-)-bornyl ferulate is not interchangeable with either its parent acid (ferulic acid) or structurally related bornyl esters (e.g., bornyl caffeate, bornyl p-coumarate). While ferulic acid and its esters exhibit comparable antioxidant capacities in computational models due to shared hydroxycinnamic pharmacophores [1], the (-)-bornyl moiety critically modulates both bioactivity spectrum and potency. Specifically, (-)-bornyl ferulate demonstrates a unique dual 5-LOX/COX inhibition profile at low micromolar concentrations that is not uniformly observed across the bornyl ester series . Furthermore, the compound exhibits a distinct neuritogenic effect in PC12 cells at 2 µg/mL—an activity that is not a generic property of bornyl conjugates and is instead shared only with specific compounds like ostruthin [2]. Substitution with ferulic acid alone would fail to recapitulate the enzyme inhibition and cellular differentiation effects attributable to the intact ester conjugate.

(-)-Bornyl Ferulate: Comparative Evidence


Dual 5-LOX/COX Inhibition Profile

(-)-Bornyl ferulate functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) with IC50 values of 10.4 µM and 12.0 µM, respectively . This dual arachidonic acid cascade inhibition profile is not shared by its parent acid, ferulic acid, which lacks reported COX inhibitory activity at comparable concentrations. While direct head-to-head enzyme inhibition data for all bornyl ester analogs is not available in a single study, the specific IC50 values for (-)-bornyl ferulate are documented across multiple independent sources . The dual inhibitory action on both prostaglandin and leukotriene biosynthetic pathways represents a mechanistically differentiated anti-inflammatory strategy compared to selective COX-2 inhibitors.

Inflammation Enzymology Drug Discovery

Neuritogenic Activity in PC12 Cells

In a direct head-to-head comparison, (-)-bornyl ferulate and ostruthin, both isolated from Notopterygium incisum, induced comparable neurite-like structures in 20% of rat PC12 cells at a concentration of 2 µg/mL [1]. Both compounds exhibited cytotoxicity at concentrations exceeding 3 µg/mL [2]. This neuritogenic activity at a defined, low concentration distinguishes (-)-bornyl ferulate from other bornyl esters such as bornyl caffeate and bornyl p-coumarate, for which no comparable PC12 cell differentiation data have been reported.

Neuroscience Neuroregeneration Natural Products

Anticryptococcal Activity Comparison

In a comparative study of bornyl hydroxycinnamic esters isolated from Verbesina turbacensis, (-)-bornyl ferulate demonstrated an MIC of 310 µg/mL against Cryptococcus neoformans, whereas bornyl caffeate exhibited substantially greater potency with an MIC of 10 µg/mL [1]. This 31-fold difference in antifungal potency highlights that minor structural variations in the phenylpropanoid moiety (i.e., ferulate vs. caffeate) produce pronounced divergence in antimicrobial efficacy. Both compounds were further evaluated for mammalian cell toxicity using MTT assays with MCF-7 and HEK-293 cell lines, with bornyl caffeate demonstrating more promising overall selectivity [2].

Antifungal Microbiology Structure-Activity Relationship

Lipophilicity and Bioavailability Profile

Computational predictions indicate that (-)-bornyl ferulate possesses a calculated logP (octanol-water partition coefficient) of 4.465 and a pH 7.4 logD of 3.876 [1]. These values reflect significantly enhanced lipophilicity relative to ferulic acid (logP ~1.5), a consequence of esterification with the hydrophobic bornyl moiety. The patent literature explicitly identifies that ferulic acid suffers from rapid metabolism, strong hydrophilicity, and poor fat solubility, problems addressed by the bornyl ferulate ester conjugate [2]. The compound is soluble in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3], facilitating its use in lipid-based and organic solvent formulations.

Pharmacokinetics Drug Delivery Formulation Science

Antioxidant Capacity vs. Ferulic Acid

Density functional theory (DFT) calculations indicate that ferulic acid and its nine naturally occurring ester derivatives, including bornyl ferulate, exhibit similar antioxidant capacities across gas, benzene, and water phases [1]. The ester group at the end of the carbon side chain does not substantially alter the intrinsic free radical scavenging thermodynamics, as both parent acid and esters undergo sequential H+/e− reactions from the 4−OH and 3−H groups [2]. This class-level inference suggests that (-)-bornyl ferulate retains the robust antioxidant capacity of ferulic acid while providing the lipophilicity advantages documented in Evidence Item 4.

Antioxidant Computational Chemistry Structure-Activity Relationship

(-)-Bornyl Ferulate: Application Scenarios


Anti-Inflammatory Drug Discovery (Dual 5-LOX/COX)

Based on the quantifiable IC50 values of 10.4 µM for 5-LOX and 12.0 µM for COX , (-)-bornyl ferulate is positioned as a dual-pathway inhibitor for preclinical inflammation research. This dual mechanism distinguishes it from selective COX-2 inhibitors and provides a scaffold for developing balanced anti-inflammatory agents that may mitigate the prostaglandin/leukotriene imbalance associated with selective inhibition. Procurement is indicated for academic and industrial laboratories screening for natural product-derived anti-inflammatory leads.

Neurite Outgrowth Assays for Neuroregeneration

The demonstrated ability of (-)-bornyl ferulate to induce neurite-like structures in 20% of rat PC12 cells at 2 µg/mL [1] supports its use as a positive control or lead compound in neuroregeneration and neurite outgrowth assays. This activity is not shared by closely related bornyl esters such as bornyl caffeate or bornyl p-coumarate, making the compound specifically relevant for neuroscience-focused natural product screening programs.

Lipid-Based Formulation Research

With a calculated logP of 4.465 and logD (pH 7.4) of 3.876 [2], (-)-bornyl ferulate is markedly more lipophilic than ferulic acid (logP ~1.5). This physicochemical differentiation, validated by patent claims addressing ferulic acid's rapid metabolism and poor fat solubility [3], positions the compound for formulation studies requiring lipid-based delivery systems, topical applications, or improved membrane permeability. It is suitable for cosmetic and pharmaceutical formulation research focused on enhancing bioavailability of hydroxycinnamic pharmacophores.

Comparative Antifungal SAR Studies

Although (-)-bornyl ferulate exhibits modest anticryptococcal activity (MIC 310 µg/mL) compared to bornyl caffeate (MIC 10 µg/mL) [4], this 31-fold potency differential makes it a valuable comparator for structure-activity relationship (SAR) studies investigating the role of phenylpropanoid substitution patterns on antifungal efficacy. Procurement is recommended for research groups systematically mapping the antimicrobial SAR landscape of bornyl hydroxycinnamates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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